![molecular formula C12H17ClN4 B1501336 1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride CAS No. 1185319-78-1](/img/structure/B1501336.png)
1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride
Overview
Description
1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride is an organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound typically appears as a white crystalline solid and is soluble in water and various organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride involves several steps, including condensation reactions, intramolecular cyclizations, and functional group modifications. One common method involves the reaction of 1-methyl-1H-benzo[d]imidazole with piperazine under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized temperature and pressure conditions. The reaction mixture is then purified using techniques such as crystallization, filtration, and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- Benzimidazole-1,2,3-triazole-piperazine hybrids
Uniqueness: 1-Methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole hydrochloride stands out due to its unique combination of the benzimidazole and piperazine moieties, which confer distinct chemical and biological properties. This compound’s versatility in undergoing various chemical reactions and its broad range of applications in scientific research make it a valuable tool in medicinal chemistry .
Properties
IUPAC Name |
1-methyl-2-piperazin-1-ylbenzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.ClH/c1-15-11-5-3-2-4-10(11)14-12(15)16-8-6-13-7-9-16;/h2-5,13H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQYXYMCQYXFQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671792 | |
Record name | 1-Methyl-2-(piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-78-1 | |
Record name | 1H-Benzimidazole, 1-methyl-2-(1-piperazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185319-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-2-(piperazin-1-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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